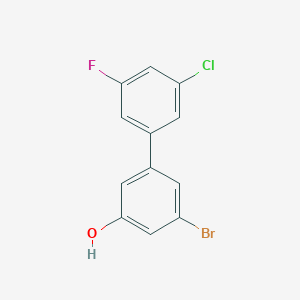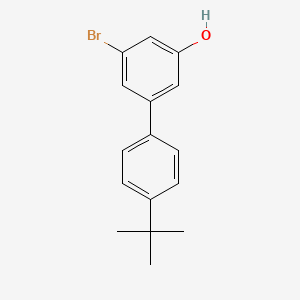
3-Bromo-5-(4-t-butylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(4-t-butylphenyl)phenol, 95% (3-Br-5-TBPP) is an organic compound with the molecular formula C13H15BrO. It is a white crystalline solid with a melting point of 109-112 °C and a boiling point of 163-164 °C. 3-Br-5-TBPP is used in a variety of applications, including synthetic chemistry, pharmaceuticals, and materials science. It is also used as a catalyst in the synthesis of other compounds and as an intermediate in the preparation of pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
3-Bromo-5-(4-t-butylphenyl)phenol, 95% has been used in a number of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a catalyst in the synthesis of other compounds, as well as in the preparation of pharmaceuticals and other organic compounds. In addition, 3-Bromo-5-(4-t-butylphenyl)phenol, 95% has been used as a reagent in the synthesis of organic compounds, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(4-t-butylphenyl)phenol, 95% is not fully understood. It is believed that it acts as a catalyst in the synthesis of other compounds by facilitating the formation of reactive intermediates. In addition, it is believed to act as a Lewis acid, which can bind to electron-rich species and facilitate the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(4-t-butylphenyl)phenol, 95% are not fully understood. It is believed to be non-toxic and non-irritating, but further research is needed to confirm these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Bromo-5-(4-t-butylphenyl)phenol, 95% has a number of advantages and limitations for use in laboratory experiments. One advantage is its low cost and availability, as it can be easily synthesized from readily available starting materials. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that it is not soluble in water, so it must be handled carefully and stored in an inert atmosphere.
Direcciones Futuras
There are a number of potential future directions for research involving 3-Bromo-5-(4-t-butylphenyl)phenol, 95%. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of other compounds. In addition, further research could be conducted into the development of new synthetic methods for the production of 3-Bromo-5-(4-t-butylphenyl)phenol, 95%, as well as the optimization of existing methods. Finally, further research could be conducted into the potential use of 3-Bromo-5-(4-t-butylphenyl)phenol, 95% as a catalyst in the synthesis of other compounds.
Métodos De Síntesis
3-Bromo-5-(4-t-butylphenyl)phenol, 95% can be synthesized by a number of different methods. One method involves the reaction of 4-t-butylphenol with bromine in the presence of a base, such as potassium carbonate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and can be carried out at temperatures ranging from 20-80 °C. The reaction produces 3-Bromo-5-(4-t-butylphenyl)phenol, 95% in yields of up to 95%.
Propiedades
IUPAC Name |
3-bromo-5-(4-tert-butylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-16(2,3)13-6-4-11(5-7-13)12-8-14(17)10-15(18)9-12/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIIPUFRMJNTFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686427 |
Source


|
| Record name | 5-Bromo-4'-tert-butyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-T-butylphenyl)phenol | |
CAS RN |
1261958-13-7 |
Source


|
| Record name | 5-Bromo-4'-tert-butyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

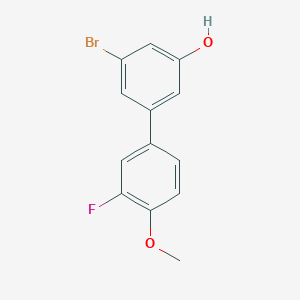
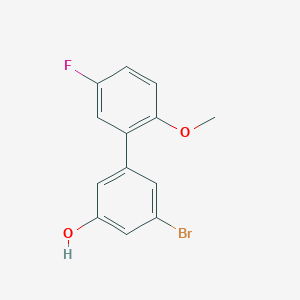

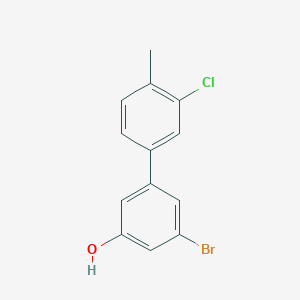

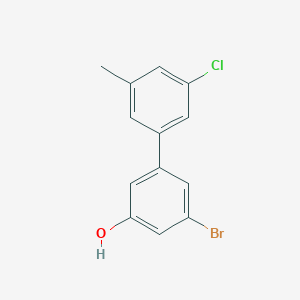
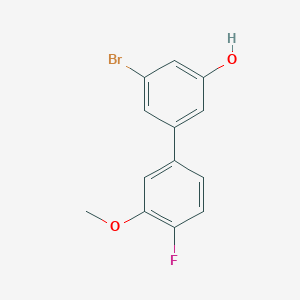
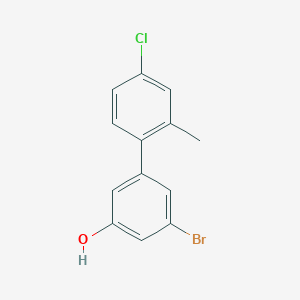
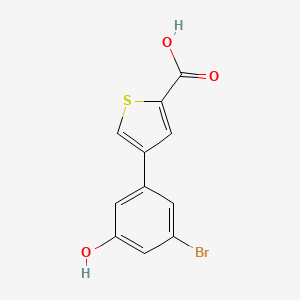
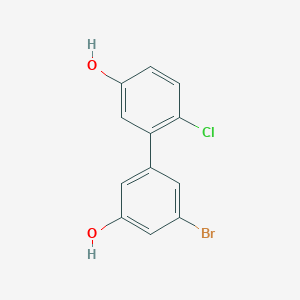
![5-[Benzo(b)thiophen-2-yl]-3-bromophenol, 95%](/img/structure/B6383446.png)

